molecular formula C12H12N2O3 B5779822 5-Ethyl-1-phenylbarbituric acid CAS No. 5419-00-1

5-Ethyl-1-phenylbarbituric acid

Cat. No.: B5779822
CAS No.: 5419-00-1
M. Wt: 232.23 g/mol
InChI Key: IEZTZCXBBTUQMD-UHFFFAOYSA-N
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Description

5-Ethyl-1-phenylbarbituric acid is a barbiturate derivative with the molecular formula C12H12N2O3. It is known for its sedative and hypnotic properties, and it has been used in various medical and scientific applications. The compound is characterized by its barbituric acid core, substituted with an ethyl group at the 5-position and a phenyl group at the 1-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 5-ethyl-1-phenylbarbituric acid typically involves the condensation of diethyl alpha-ethyl-alpha-phenylmalonate with urea in the presence of sodium ethylate. The reaction proceeds through the formation of sodium 5-ethyl-5-phenylbarbiturate, which is then acidified with hydrochloric acid to yield the desired product. The reaction conditions are generally mild, with the process being carried out under reflux conditions .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but is optimized for higher yields and scalability. The process involves the use of ethyl acetate in methanol solution of sodium methylate, followed by re-crystallization in ethanol aqueous solution to obtain a high-purity product. This method is advantageous due to its stable process, mild reaction conditions, and ease of control, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-1-phenylbarbituric acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: The phenyl and ethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Halogenating agents and nucleophiles are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

5-Ethyl-1-phenylbarbituric acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-ethyl-1-phenylbarbituric acid involves its interaction with the gamma-aminobutyric acid (GABA) receptor. The compound binds to a distinct site on the GABA_A receptor, enhancing the inhibitory effects of GABA by increasing the duration of chloride ion channel opening. This results in hyperpolarization of the neuronal membrane, leading to sedative and anticonvulsant effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Ethyl-1-phenylbarbituric acid is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Compared to phenobarbital and methylphenobarbital, it may exhibit different pharmacokinetics and potency, making it suitable for specific therapeutic applications .

Properties

IUPAC Name

5-ethyl-1-phenyl-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-2-9-10(15)13-12(17)14(11(9)16)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3,(H,13,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEZTZCXBBTUQMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(=O)NC(=O)N(C1=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601235313
Record name 5-Ethyl-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione
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Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5419-00-1
Record name 5-Ethyl-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5419-00-1
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Barbituric acid, 5-ethyl-1-phenyl-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Ethyl-1-phenylbarbituric acid
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Record name 5-Ethyl-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione
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Record name 5-ethyl-1-phenylbarbituric acid
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